molecular formula C7H13Cl2N5O B2946722 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2094611-77-3

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2946722
CAS No.: 2094611-77-3
M. Wt: 254.12
InChI Key: QPJCHMVNHBYFQA-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core substituted with a 2-aminoethyl group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₆H₁₀Cl₂N₅O (as per ), with a purity of 95% and CAS number listed under Category C8 in . The compound is synthesized via methods involving carbonyldiimidazole-mediated cyclization, as described for related triazolo-pyrazine derivatives ().

Structurally, the 2-aminoethyl side chain at position 3 distinguishes it from analogs with shorter (aminomethyl) or bulkier substituents. This group may enhance interactions with biological targets, such as enzymes or receptors, due to its flexibility and basicity. The compound’s hydrochloride form ensures improved aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

3-(2-aminoethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h1-4,8H2,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCHMVNHBYFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyrazinone core. This can be achieved through cyclization reactions involving hydrazines and diketones or ketoesters. The aminoethyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound, leading to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced analogs of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: It may have potential as a biological probe or inhibitor, interacting with specific enzymes or receptors. Medicine: The compound could be explored for its therapeutic properties, possibly as a drug candidate for various diseases. Industry: It may find applications in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action of 3-(2-Aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride depends on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Key Observations :

  • Salt Forms: Dihydrochloride salts (target compound, ) enhance solubility compared to non-ionic forms (e.g., Sitagliptin phosphate) .
  • Purity : Most derivatives, including the target compound, are synthesized at ≥95% purity, ensuring reliability for research and development .

Pharmacokinetic Considerations

  • Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs (e.g., ’s trifluoromethyl derivative) .
  • Metabolic Stability: Substituents like trifluoromethyl (Sitagliptin) or aromatic groups () may reduce metabolic degradation, whereas the aminoethyl group could increase susceptibility to oxidation .

Biological Activity

3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyrazine core structure that contributes to its biological properties. Its molecular formula is C6H9Cl2N5C_6H_9Cl_2N_5 with a molecular weight of approximately 208.07 g/mol. The dihydrochloride form enhances solubility and bioavailability.

Research indicates that this compound acts as a selective antagonist for the neurokinin-3 (NK-3) receptor. The NK-3 receptor is implicated in various central nervous system (CNS) disorders, including anxiety and depression. By inhibiting this receptor's activity, the compound may modulate neurochemical pathways associated with these conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against NK-3 receptors. For instance:

  • Binding Affinity : The compound shows a high affinity for NK-3 receptors with IC50 values in the nanomolar range.
  • Functional Assays : Functional assays indicate that it effectively inhibits receptor-mediated signaling pathways in neuronal cell lines.

In Vivo Studies

Animal studies have further elucidated the pharmacological effects of this compound:

  • Anxiolytic Effects : In rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests.
  • Antidepressant Activity : Behavioral tests suggest potential antidepressant properties, as evidenced by increased exploratory behavior and reduced immobility in forced swim tests.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on CNS Disorders : A study published in the Journal of Medicinal Chemistry explored various triazolo[4,3-a]pyrazine derivatives for their NK-3 antagonistic properties. The findings suggested that modifications to the aminoethyl side chain could enhance biological activity and selectivity for NK-3 receptors .
  • Toxicology Profile : Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also requires careful evaluation of its safety profile. Preliminary studies suggest low toxicity at therapeutic doses .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of triazolo[4,3-a]pyrazine derivatives. Modifications to the core structure can significantly impact biological activity and receptor selectivity .

Summary Table of Biological Activity

Study Type Findings Reference
In Vitro BindingHigh affinity for NK-3 receptors (IC50 < 10 nM)
In Vivo AnxiolyticReduced anxiety-like behavior in rodents
In Vivo AntidepressantIncreased exploratory behavior
ToxicologyLow toxicity at therapeutic doses

Q & A

Q. Q1: What are the standard synthetic protocols for preparing 3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives?

Answer: The synthesis typically involves coupling an acid precursor (e.g., 3-hydrazinopyrazin-2-one derivatives) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C, followed by reflux with N1-aryl/benzyl-substituted intermediates for 24 hours. Post-reaction, the product is isolated via precipitation in water, washed with isopropanol, and recrystallized from DMF/isopropanol mixtures . Alternative routes use bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C for cyclization, followed by neutralization and extraction with ethyl acetate .

Q. Q2: How can researchers confirm the structural integrity and purity of synthesized compounds?

Answer: Modern physico-chemical methods include:

  • NMR spectroscopy for proton environment analysis (e.g., aromatic protons at δ 7.35–8.08 ppm in DMSO-d6) .
  • IR spectroscopy to identify functional groups (e.g., NH2 stretches at 3296–3473 cm⁻¹) .
  • Elemental analysis to verify empirical formulas (e.g., C26H31N5O2) .
  • HPLC/UPLC for purity assessment, as demonstrated in stability studies of structurally related triazolopyrazine derivatives .

Advanced Synthesis Optimization

Q. Q3: How can reaction yields be improved for aminoethyl-substituted triazolopyrazinone derivatives?

Answer: Key strategies include:

  • Solvent optimization : Sulfolane enhances cyclization efficiency at high temperatures (150°C) compared to DMF .
  • Catalyst screening : Copper(I) iodide accelerates azide-alkyne cycloaddition in related triazoloheterocycles .
  • Temperature control : Prolonged reflux (24–48 hours) ensures complete conversion of intermediates .

Q. Q4: How should researchers address contradictory data between alternative synthetic routes (e.g., carbonyldiimidazole vs. bis-chloroethylamine methods)?

Answer:

  • Mechanistic analysis : CDI activates carboxylic acids via imidazolide intermediates, favoring nucleophilic substitution, while bis-chloroethylamine facilitates alkylation-driven cyclization .
  • Byproduct identification : Use LC-MS to detect side products (e.g., unreacted hydrazinopyrazinones or over-alkylated species).
  • Yield vs. purity trade-off : CDI-based methods may yield purer products, whereas chloroethylamine routes offer faster kinetics but require rigorous purification .

Pharmacological Profiling

Q. Q5: What assays are suitable for evaluating the bioactivity of aminoethyl-triazolopyrazinone derivatives?

Answer:

  • Enzyme inhibition assays : For DPP-4 inhibitors, measure IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC) in human recombinant enzyme systems .
  • Receptor binding studies : Radioligand displacement assays (e.g., adenosine A1/A2A receptors) with tritiated antagonists .
  • Cellular models : Assess insulin secretion in pancreatic β-cells or glucagon suppression in α-cells .

Q. Q6: How can researchers design structure-activity relationship (SAR) studies for this compound class?

Answer:

  • Core modifications : Vary substituents at the 3-position (e.g., aryl, benzyl, or heterocyclic groups) to probe steric and electronic effects .
  • Aminoethyl chain optimization : Introduce methyl, fluoro, or methoxy groups to modulate solubility and target engagement .
  • Pharmacokinetic screening : Use SwissADME to predict drug-likeness, focusing on logP (target <5) and topological polar surface area (TPSA >60 Ų for membrane permeability) .

Stability and Formulation

Q. Q7: What are the critical stability-indicating parameters for this compound?

Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation pathways (e.g., hydrolysis of the triazolo ring) .
  • UPLC monitoring : Track purity loss and degradation products (e.g., open-chain hydrazines) using C18 columns and ammonium acetate buffers (pH 6.5) .

Q. Q8: How can solubility challenges be addressed during preclinical development?

Answer:

  • Salt formation : Dihydrochloride salts improve aqueous solubility via protonation of the aminoethyl group .
  • Co-solvent systems : Use 2-methoxyethanol or DMF/water mixtures for in vitro assays .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Interpretation and Reproducibility

Q. Q9: How should discrepancies in biological activity between batches be investigated?

Answer:

  • Batch-wise characterization : Compare NMR, HPLC, and elemental analysis data to rule out synthetic variability .
  • Bioassay standardization : Include positive controls (e.g., sitagliptin for DPP-4 assays) and normalize activity to protein content .
  • Crystallographic validation : Resolve crystal structures to confirm conformational homogeneity (e.g., torsion angles in the triazolo ring) .

Q. Q10: What statistical approaches are recommended for analyzing dose-response data?

Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Outlier detection : Use Grubbs’ test to exclude anomalous replicates.
  • Multivariate analysis : Apply PCA to correlate structural features (e.g., logP, TPSA) with activity trends .

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